2-Pentanone, 4-(acetyloxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-(acetyloxy)- can be achieved through several methods. One common approach involves the esterification of 4-hydroxy-2-pentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-acetoxybutanoic acid.
Reduction: Formation of 4-acetoxy-2-pentanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2-Pentanone, 4-(acetyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-(acetyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may then participate in further biochemical pathways. The carbonyl group can also form reversible interactions with nucleophiles, influencing various metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone: A simple ketone with similar structural features but lacking the ester group.
4-Hydroxy-2-pentanone: A precursor in the synthesis of 2-Pentanone, 4-(acetyloxy)-.
4-Acetoxybutanoic acid: An oxidation product of 2-Pentanone, 4-(acetyloxy)-.
Uniqueness
2-Pentanone, 4-(acetyloxy)- is unique due to the presence of both ketone and ester functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
55577-75-8 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4-oxopentan-2-yl acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)4-6(2)10-7(3)9/h6H,4H2,1-3H3 |
InChI Key |
FTFUBYBSJNACIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)OC(=O)C |
Origin of Product |
United States |
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